molecular formula C34H35N5O10 B554575 Z-Arg(Z)2-Osu CAS No. 132160-73-7

Z-Arg(Z)2-Osu

Cat. No. B554575
M. Wt: 673.7 g/mol
InChI Key: VXTIDXYCZXQJKB-MHZLTWQESA-N
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Scientific Research Applications

Inactivation of Cathepsin L

Z-Arg(Z)2-Osu analogs have been found effective in rapid inactivation of cathepsin L, an enzyme implicated in various biological processes. For instance, Z-Phe-PheCHN2, a related compound, was shown to selectively inactivate cathepsin L under certain concentration ranges, indicating potential for targeted therapeutic applications (Kirschke & Shaw, 1981).

Organic Solar Cells

Compounds similar to Z-Arg(Z)2-Osu, like l-Arginine, have been used in organic solar cells as electron transport layers, enhancing photovoltaic performance. This illustrates the potential for Z-Arg(Z)2-Osu analogs in renewable energy applications (Li et al., 2020).

Z-Scheme Photocatalytic Systems

Research has also focused on Z-scheme photocatalytic systems, where compounds like Z-Arg(Z)2-Osu could potentially play a role in enhancing the efficiency of such systems for applications like water splitting and environmental remediation (Wang et al., 2018).

Kinetic Measurements in Mass Spectrometry

Z-type peptide fragment ions, which could theoretically include Z-Arg(Z)2-Osu or its analogs, have been used as kinetic ion thermometers in mass spectrometry. This application is critical for understanding the internal energy of peptide cation-radicals produced by electron transfer, offering insights into molecular dynamics (Pépin & Tureček, 2015).

Thermal Stabilizers in Polymer Industry

Compounds structurally related to Z-Arg(Z)2-Osu, such as zinc arginine complexes, have been used as thermal stabilizers in the polymer industry. These stabilizers offer excellent initial whiteness, whiteness retention, and long-term thermal stability for materials like poly(vinyl chloride) (Shi et al., 2019).

Study of Z-DNA Structures

In the field of molecular biology, analogs of Z-Arg(Z)2-Osu have been used in studying Z-DNA structures. Z-DNA, a left-handed alternative form of DNA, plays important roles in genetics and disease, and compounds like Z-Arg(Z)2-Osu can aid in stabilizing and observing these structures (Bao et al., 2020).

Future Directions

Z-Arg(Z)2-Osu has potential for future research due to its unique properties1. However, more studies are needed to fully understand its potential applications and implications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTIDXYCZXQJKB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Arg(Z)2-Osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Sebestyén, R Szabó, L Kőhidai, É Pállinger… - Structural Chemistry, 2017 - Springer
In this paper we report on the synthesis and solution conformation of a new set of structurally related polycationic branched chain polypeptides (poly[Lys(X i -dl-Ala m )]) with …
Number of citations: 5 link.springer.com
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com
JK Inman - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary The various degrees and modes of protection that is regarded as minimal are practiced in a substantial fraction of conventional peptide syntheses. Whether it is …
Number of citations: 3 www.sciencedirect.com
А Лео, Е Албрехт, М Марсел, Ч Арнолд, У Томас - 1994 - elibrary.ru
Назначение: в биохимии и медицинской химии благодаря способности тормозить связывание фибриногенного рецептора. Сущность изобретения: производные глицина …
Number of citations: 0 elibrary.ru

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